Indacaterol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

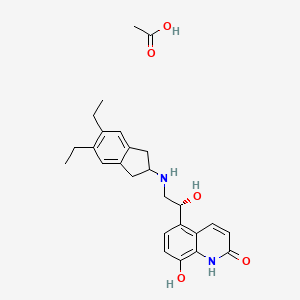

Indacaterol: , is an ultra-long-acting β-adrenoceptor agonist developed by Novartis. Its chemical name is ®-5-[2-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl-8-hydroxy-1H-quinolin-2-one . The molecular formula is C24H28N2O3 , with a molecular weight of 392.49100 g/mol . This compound primarily serves as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adults.

Vorbereitungsmethoden

Indacaterol acetate is synthesized through specific routes. Unfortunately, detailed synthetic procedures and reaction conditions are not widely available in the public domain. it is industrially produced by Novartis. The compound exhibits rapid onset and ultra-long duration, making it an attractive option for once-daily administration .

Analyse Chemischer Reaktionen

Indacaterolacetat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Während bestimmte Reagenzien und Bedingungen geheim bleiben, resultiert seine pharmakologische Aktivität aus der Aktivierung von β2-adrenergen Rezeptoren. Leider sind detaillierte mechanistische Studien in der Literatur begrenzt.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Asthma Management

Indacaterol acetate is utilized as a once-daily maintenance treatment for asthma, particularly in patients inadequately controlled by inhaled corticosteroids and short-acting beta-2 agonists. The combination of indacaterol with mometasone furoate (a corticosteroid) has been shown to improve lung function and reduce exacerbations in patients with moderate to severe asthma. Clinical studies indicate that this fixed-dose combination therapy (IND/MF) provides superior asthma control compared to standard therapies such as salmeterol/fluticasone propionate .

2. Chronic Obstructive Pulmonary Disease (COPD)

this compound is also approved for the treatment of COPD, where it acts as a bronchodilator. It has demonstrated significant improvements in lung function, measured by forced expiratory volume in one second (FEV1), and has been well tolerated over extended periods . The once-daily dosing regimen enhances patient compliance compared to medications requiring multiple daily doses.

Combination Therapies

1. This compound/Glycopyrronium Bromide/Mometasone Furoate

This combination therapy, delivered via the Breezhaler device, represents a novel approach by integrating a LABA, a long-acting muscarinic antagonist (LAMA), and an inhaled corticosteroid (ICS) into a single inhaler. This formulation not only simplifies treatment regimens but also enhances therapeutic outcomes by targeting different pathways involved in airway inflammation and obstruction .

2. Efficacy Studies

Recent studies have highlighted the efficacy of the this compound/glycopyrronium bromide/mometasone furoate combination in improving lung function and reducing asthma exacerbations compared to other existing therapies. For instance, the IRIDIUM study demonstrated that this combination improved peak FEV1 significantly more than the individual components or other standard therapies after just 21 days of treatment .

Safety Profile

The safety of this compound has been extensively evaluated in clinical trials. A 52-week study involving Japanese patients indicated that the drug was well tolerated with no unexpected safety findings. Adverse events were generally mild, with exacerbations of asthma being the most common . Importantly, pharmacokinetic interactions between this compound and mometasone furoate were not clinically significant, suggesting that these drugs can be safely combined without increased risk of adverse effects .

Environmental Considerations

The environmental impact of inhaled therapies, including those containing this compound, has gained attention. Research suggests that the delivery method and formulation can influence the overall carbon footprint of inhaled medications. The development of digital companions for monitoring medication adherence may also contribute to more sustainable practices in managing chronic respiratory diseases .

Wirkmechanismus

Indacaterol’s mechanism involves binding to β2-adrenergic receptors in the lungs. Activation of these receptors increases intracellular cyclic adenosine monophosphate (cAMP), leading to bronchodilation. Although β2-receptors are predominantly found in bronchial smooth muscle, their presence in cardiac tissue suggests potential cardiac effects. Further research is needed to fully understand these implications .

Vergleich Mit ähnlichen Verbindungen

Indacaterol zeichnet sich durch seine ultra-lange Wirkdauer und die einmal tägliche Dosierung aus. Ähnliche Verbindungen sind Formoterol und Salmeterol, jedoch unterscheiden sich ihre Dosierungsschemata. Im Gegensatz zu Indacaterol erfordern diese Medikamente mehrmals tägliche Verabreichungen. Das einzigartige Profil von Indacaterol trägt zu seinem klinischen Erfolg bei .

Biologische Aktivität

Indacaterol acetate is a long-acting β2-adrenergic agonist (LABA) that is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its efficacy is enhanced when combined with other medications, such as inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMA). This article explores the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on diverse research findings.

Pharmacodynamics

This compound acts by stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This action results in improved airflow and alleviation of symptoms associated with obstructive airway diseases. The pharmacokinetics of this compound show a dose-dependent increase in trough forced expiratory volume in one second (FEV1), indicating its effectiveness in enhancing lung function.

Key Studies on Pharmacodynamics

- Dose-Response Relationship : A study demonstrated that single doses of this compound at 37.5 µg, 75 µg, and 150 µg resulted in significant improvements in FEV1 compared to placebo, showcasing a clear dose-response relationship .

- Combination Therapy Efficacy : Research has indicated that the combination of this compound with mometasone furoate (MF) significantly improves respiratory parameters such as FEV1 and peak expiratory flow (PEF) in patients with asthma .

Safety Profile

The safety of this compound has been evaluated in various studies, revealing a generally well-tolerated profile among patients. Adverse events (AEs) are typically mild to moderate and include exacerbations of asthma and nasopharyngitis.

Long-Term Safety Studies

- 52-Week Study : A long-term study involving Japanese patients found that 68.1% experienced at least one AE when treated with this compound/glycopyrronium bromide/mometasone furoate (IND/GLY/MF). Serious AEs were reported in 6.4% of cases, with asthma exacerbation being the most common .

- Pediatric Population : In a Phase IIb study involving children aged 6 to 12 years, this compound was found to be safe and effective, with no significant safety concerns reported over the treatment duration .

Clinical Efficacy

This compound has shown considerable efficacy in improving lung function and controlling asthma symptoms when used alone or in combination with other medications.

Case Studies

- Asthma Management : A randomized controlled trial showed that patients receiving IND/GLY/MF experienced greater improvements in FEV1 compared to those on placebo, demonstrating its potential as an effective treatment option for asthma management .

- Cost-Utility Analysis : A recent analysis indicated that the single-inhaler combination of this compound, glycopyrronium bromide, and mometasone furoate not only provided better clinical outcomes but was also considered cost-effective due to increased quality-adjusted life years (QALY) gained .

Summary of Research Findings

| Study Type | Population | Treatment | Key Findings |

|---|---|---|---|

| Long-term Safety Study | Japanese adults | IND/GLY/MF | 68.1% reported AEs; common AEs included asthma exacerbation |

| Pediatric Phase IIb Study | Children (6-12 years) | IND 75 µg & 150 µg | Safe and effective; significant improvement in FEV1 |

| Combination Therapy Study | Asthma patients | IND/GLY/MF vs. placebo | Significant improvement in FEV1 and PEF compared to placebo |

| Cost-Utility Analysis | General population | Single-inhaler therapy | Better clinical efficacy; cost-effective with increased QALY |

Eigenschaften

CAS-Nummer |

1000160-96-2 |

|---|---|

Molekularformel |

C26H32N2O5 |

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C2H4O2/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-2(3)4/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H3,(H,3,4)/t22-;/m0./s1 |

InChI-Schlüssel |

HZHXFIDENGBQFQ-FTBISJDPSA-N |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Isomerische SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Kanonische SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |

Key on ui other cas no. |

1000160-96-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.